molecular formula C5H8ClF2N3O B2374750 2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride CAS No. 2418682-83-2

2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride

Cat. No.: B2374750
CAS No.: 2418682-83-2
M. Wt: 199.59
InChI Key: CBEWUFVLRZXFNS-UHFFFAOYSA-N
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Description

The compound “2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride” is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules containing two nitrogen and one oxygen atom . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “®-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride”, are available . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

Antitumor Activity and Structural Analysis

The compound 2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride is structurally related to a group of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, which have been synthesized and structurally characterized for potential medical applications, particularly in antitumor activity. A compound in this group exhibited promising in vitro antitumor activity against a panel of 12 cell lines, showcasing a mean IC50 value of 5.66 μM, indicating its potency as an antitumor agent. The solid-state structures of related compounds were established through X-ray diffraction analyses, which are essential for understanding their interaction with biological targets (Maftei et al., 2016).

Reactivity and Chemical Stability

This compound is chemically related to 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles. The reactivity of these compounds was examined through Boulton–Katritzky rearrangement. The reaction resulted in spiropyrazoline compounds instead of the expected planar structure, demonstrating the compound's unique reactivity and potential in synthesizing novel chemical structures (Kayukova et al., 2018).

Apoptosis Inducement and Anticancer Properties

The compound belongs to a family of 3-aryl-5-aryl-1,2,4-oxadiazoles, which have been identified as novel apoptosis inducers through caspase- and cell-based high-throughput screening assays. These compounds have shown activity against various cancer cell lines and possess the ability to induce apoptosis, a critical mechanism for cancer treatment. Structural-activity relationship studies have identified certain molecular features that are crucial for this activity, highlighting the compound's significance in the development of potential anticancer agents (Zhang et al., 2005).

Mechanism of Action

Target of Action

The primary target of 2-[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride, also known as EN300-26862916, is Histone deacetylase 6 (HDAC6) . HDAC6 is a unique member of the HDAC family that primarily targets cytoplasmic non-histone substrates, such as α-tubulin, cortactin, and heat shock protein 90, to regulate cell proliferation, metastasis, invasion, and mitosis in tumors .

Mode of Action

EN300-26862916 inhibits HDAC6 by acting as an electrophilic substrate . The compound belongs to a class of non-hydroxamic inhibitors with remarkable selectivity and potency . The chemical structure of a difluoromethyl-1,3,4-oxadiazole (DFMO) and the binding mode of its difluoroacetylhydrazide derivative are crucial in determining the predominant hydrolysis mechanism .

Biochemical Pathways

The inhibition of HDAC6 by EN300-26862916 affects the acetylation status of its substrates, leading to changes in various cellular processes. For instance, increased acetylation of α-tubulin can affect cell motility, while changes in the acetylation of heat shock protein 90 can disrupt its chaperone function .

Pharmacokinetics

It’s important to note that the inherent electrophilicity of oxadiazoles makes them prone to degradation in aqueous solutions . This could potentially limit the development of chronic diseases . Despite this, oxadiazole-based drugs have high oral bioavailability and low in vivo clearance rates, making them excellent tools for studying HDAC6’s effects in vitro and in vivo .

Result of Action

The inhibition of HDAC6 by EN300-26862916 leads to increased acetylation of its substrates, which can result in the disruption of various cellular processes. This can lead to the death of targeted tumor cells and neighboring cells present in the tumor microenvironment, known as the bystander antitumor effect .

Properties

IUPAC Name

2-[3-(difluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3O.ClH/c6-4(7)5-9-3(1-2-8)11-10-5;/h4H,1-2,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEWUFVLRZXFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=NC(=NO1)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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